molecular formula C20H14ClNO2 B291555 2-(4-chlorobenzoyl)-N-phenylbenzamide

2-(4-chlorobenzoyl)-N-phenylbenzamide

Cat. No. B291555
M. Wt: 335.8 g/mol
InChI Key: DKVZEAMTOMSMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzoyl)-N-phenylbenzamide, also known as BPN-15606, is a chemical compound that has been studied for its potential therapeutic applications in the treatment of cognitive disorders. BPN-15606 belongs to a class of compounds known as small molecule inhibitors, which have shown promise in targeting specific enzymes and receptors in the brain that are involved in memory and learning processes.

Mechanism of Action

The mechanism of action for 2-(4-chlorobenzoyl)-N-phenylbenzamide involves the inhibition of PDE4, which leads to an increase in the levels of cAMP in the brain. cAMP is a signaling molecule that is involved in a wide range of cellular processes, including memory and learning. By inhibiting PDE4, 2-(4-chlorobenzoyl)-N-phenylbenzamide has been shown to enhance the activity of cAMP and improve cognitive function in animal models.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can improve memory and learning, enhance synaptic plasticity, and reduce inflammation in the brain. 2-(4-chlorobenzoyl)-N-phenylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorobenzoyl)-N-phenylbenzamide is that it has been shown to have a high selectivity for PDE4, which reduces the risk of off-target effects. However, one limitation of the compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-chlorobenzoyl)-N-phenylbenzamide. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more effective methods for administering the compound, such as the use of nanoparticles or other drug delivery systems. Additionally, further studies are needed to better understand the long-term effects of 2-(4-chlorobenzoyl)-N-phenylbenzamide on cognitive function and brain health.

Synthesis Methods

The synthesis method for 2-(4-chlorobenzoyl)-N-phenylbenzamide involves a series of chemical reactions that start with the compound 4-chlorobenzoyl chloride and end with the final product, 2-(4-chlorobenzoyl)-N-phenylbenzamide. The process involves several steps, including the formation of an amide bond between 4-chlorobenzoic acid and N-phenyl-1,2-ethanediamine, followed by a series of reactions that result in the formation of the final product.

Scientific Research Applications

2-(4-chlorobenzoyl)-N-phenylbenzamide has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and other forms of dementia. The compound has been shown to inhibit the activity of an enzyme known as phosphodiesterase-4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in the brain.

properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

2-(4-chlorobenzoyl)-N-phenylbenzamide

InChI

InChI=1S/C20H14ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h1-13H,(H,22,24)

InChI Key

DKVZEAMTOMSMLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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